

Spectroscopic Analysis of Methyl 2-amino-4,5-dimethylbenzoate: A Technical Overview

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Compound of Interest

Compound Name: *Methyl 2-amino-4,5-dimethylbenzoate*

Cat. No.: *B091078*

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Introduction

Methyl 2-amino-4,5-dimethylbenzoate is an aromatic amine and a benzoate ester. Its structural features, including the amino group and methyl substituents on the benzene ring, make it a compound of interest in synthetic organic chemistry and potentially in the development of pharmaceutical intermediates. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for **Methyl 2-amino-4,5-dimethylbenzoate**.

Important Note on Data Availability: As of the latest search, specific experimental spectroscopic data (NMR, IR, MS) for **Methyl 2-amino-4,5-dimethylbenzoate** is not readily available in the public domain. The information presented herein is based on the analysis of structurally similar compounds and theoretical predictions.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the ester methyl group, and the amino group protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for **Methyl 2-amino-4,5-dimethylbenzoate**

Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Aromatic-H (C3-H)	6.5 - 6.7	115 - 120
Aromatic-H (C6-H)	7.6 - 7.8	120 - 125
-NH ₂	4.0 - 5.5 (broad)	-
C4-CH ₃	2.1 - 2.3	18 - 22
C5-CH ₃	2.1 - 2.3	18 - 22
-OCH ₃	3.7 - 3.9	50 - 55
C1-Aromatic	-	110 - 115
C2-Aromatic	-	145 - 150
C4-Aromatic	-	130 - 135
C5-Aromatic	-	135 - 140
C=O	-	165 - 170

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for **Methyl 2-amino-4,5-dimethylbenzoate**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description of Vibration
N-H Stretch (Amino)	3300 - 3500	Symmetric & Asymmetric
C-H Stretch (Aromatic)	3000 - 3100	Methyl groups
C-H Stretch (Aliphatic)	2850 - 3000	
C=O Stretch (Ester)	1680 - 1720	
C=C Stretch (Aromatic)	1550 - 1650	Strong, sharp peak
C-N Stretch	1250 - 1350	
C-O Stretch (Ester)	1100 - 1300	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **Methyl 2-amino-4,5-dimethylbenzoate** is 179.22 g/mol .

Table 3: Predicted Key Fragments in the Mass Spectrum of **Methyl 2-amino-4,5-dimethylbenzoate**

m/z Ratio	Proposed Fragment Ion
179	[M] ⁺ (Molecular Ion)
148	[M - OCH ₃] ⁺
120	[M - COOCH ₃] ⁺
105	[C ₇ H ₇ N] ⁺ (Fragment from cleavage of the ester group)

Experimental Protocols

While specific experimental details for this compound are unavailable, a general workflow for obtaining the spectroscopic data is outlined below.

General NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for 1D spectra.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General IR Spectroscopy Protocol:

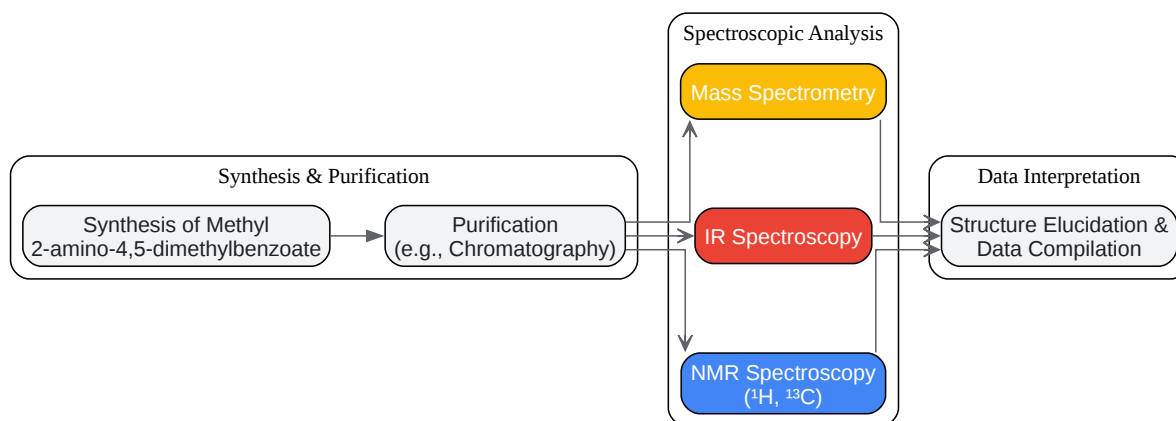
- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups.

General Mass Spectrometry Protocol:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

- Detection: Detect the ions to generate the mass spectrum.

Visualizations



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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